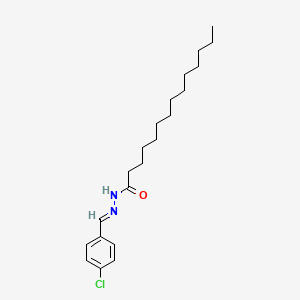
N'-(4-Chlorobenzylidene)tetradecanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Chlorobenzylidene)tetradecanohydrazide is an organic compound with the molecular formula C21H33ClN2O It is a hydrazone derivative, characterized by the presence of a 4-chlorobenzylidene group attached to a tetradecanohydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorobenzylidene)tetradecanohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and tetradecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-Chlorobenzaldehyde+Tetradecanohydrazide→N’-(4-Chlorobenzylidene)tetradecanohydrazide+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration, washed, and recrystallized from an appropriate solvent to obtain pure N’-(4-Chlorobenzylidene)tetradecanohydrazide.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chlorobenzylidene)tetradecanohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-Chlorobenzylidene)tetradecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom on the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the benzylidene moiety.
Wissenschaftliche Forschungsanwendungen
N’-(4-Chlorobenzylidene)tetradecanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-(4-Chlorobenzylidene)tetradecanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom on the benzylidene group may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N’-(4-Chlorobenzylidene)tetradecanohydrazide can be compared with other similar compounds, such as:
- N’-(3-Chlorobenzylidene)tetradecanohydrazide
- N’-(2,6-Dichlorobenzylidene)tetradecanohydrazide
- N’-(4-Methylbenzylidene)tetradecanohydrazide
These compounds share a similar hydrazone backbone but differ in the substituents on the benzylidene groupN’-(4-Chlorobenzylidene)tetradecanohydrazide is unique due to the specific positioning of the chlorine atom, which can influence its interaction with molecular targets and its overall properties .
Eigenschaften
CAS-Nummer |
764653-08-9 |
|---|---|
Molekularformel |
C21H33ClN2O |
Molekulargewicht |
365.0 g/mol |
IUPAC-Name |
N-[(E)-(4-chlorophenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C21H33ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(25)24-23-18-19-14-16-20(22)17-15-19/h14-18H,2-13H2,1H3,(H,24,25)/b23-18+ |
InChI-Schlüssel |
WUSVYJXKJAYRKA-PTGBLXJZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




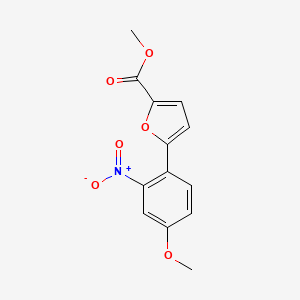
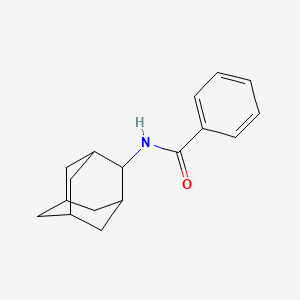
![5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011730.png)
![4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011737.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide](/img/structure/B12011742.png)
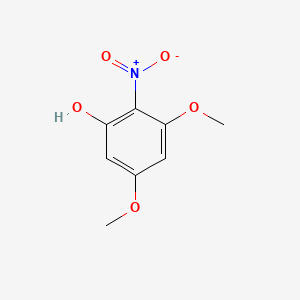

![3-[2-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12011769.png)
![1-(Hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011772.png)
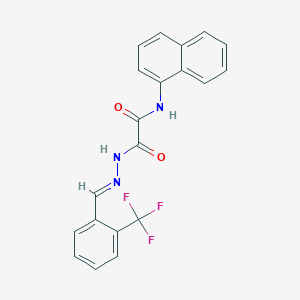
amino]benzoate](/img/structure/B12011781.png)

